molecular formula C22H24N4O2 B2734312 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 927970-11-4

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2734312
CAS No.: 927970-11-4
M. Wt: 376.46
InChI Key: MZGRNGZTMYUPFR-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydro-1H-pyrrol-3-one derivatives, characterized by a five-membered pyrrolone ring fused with a benzimidazole moiety. Its structure includes:

  • Position 1: A 4-(pentyloxy)phenyl group, introducing a long alkyl chain that enhances lipophilicity and may influence membrane permeability .
  • Position 4: A 1H-1,3-benzodiazol-2-yl (benzimidazole) substituent, which contributes to π-π stacking and hydrogen-bonding interactions in biological systems .

The compound’s molecular formula is CₙHₓN₄O₂ (exact formula varies with substituents), and its molecular weight ranges between 308–328 g/mol depending on the aryl substitution .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(4-pentoxyphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-3-6-13-28-16-11-9-15(10-12-16)26-14-19(27)20(21(26)23)22-24-17-7-4-5-8-18(17)25-22/h4-5,7-12,23,27H,2-3,6,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWCZUPLIZWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Amino group : Enhances solubility and potential interactions with biological targets.
  • Benzodiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Dihydropyrrolone structure : Imparts stability and may influence the compound's reactivity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC21H25N5O
Molecular Weight365.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1), which is implicated in tumorigenesis. Studies have indicated that derivatives of this compound exhibit IC50 values as low as 0.32 µM against FGFR1, demonstrating significant potency .
  • Antiproliferative Activity : In vitro studies have reported that certain derivatives exhibit antiproliferative effects on cancer cell lines, such as KG1 myeloma cells, with IC50 values ranging from 5.6 to 9.3 µM .

Case Studies

  • Inhibition of FGFR1 :
    • A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFR1 kinase activity. The most promising compounds demonstrated remarkable potency with IC50 values significantly lower than those of existing therapeutics .
  • Anticancer Activity :
    • Research has highlighted the compound's ability to induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound:

  • Alkyl Substituents : Variations in alkyl chain length and branching (e.g., pentyloxy group) have been shown to influence the binding affinity and selectivity toward biological targets.
  • Functional Group Modifications : Substitutions on the benzodiazole ring can enhance or diminish biological activity, providing insights for further optimization in drug design .

Inhibitory Potency Against FGFR1 Kinase

Compound NameIC50 (µM)Cell Line Tested
Compound A0.32KG1
Compound B0.63KG1
Compound C5.6KG1

Antiproliferative Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cancer Type
Compound A5.6Myeloma
Compound B9.3Myeloma

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS No.) Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS: Unspecified) 4-(Pentyloxy)phenyl C₂₃H₂₇N₄O₂ ~407.5* Enhanced lipophilicity due to pentyloxy chain; potential for improved bioavailability .
5-Amino-4-(1H-Benzodiazol-2-yl)-1-Phenyl (CAS: 64532-07-6) Phenyl C₁₇H₁₃N₄O 308.31 Simpler structure; lower solubility due to lack of polar substituents .
1-(4-Fluorophenyl) Analog (CAS: 459137-97-4) 4-Fluorophenyl C₁₇H₁₃FN₄O 308.31 Fluorine atom increases electronegativity and metabolic stability .
1-(4-Methoxyphenyl) Analog (CAS: 459137-96-3) 4-Methoxyphenyl C₁₈H₁₆N₄O₂ 320.35 Methoxy group improves solubility; moderate logP (2.0) .
Thiazole-Substituted Analog (CAS: 885458-09-3) 4-(4-Chlorophenyl)thiazol-2-yl C₁₉H₁₃ClFN₃OS 407.85 Thiazole ring replaces benzimidazole; altered electronic properties .

*Note: Molecular weight estimated based on analogous structures.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The pentyloxy chain in the target compound increases logP compared to phenyl (non-polar) or methoxyphenyl (polar) analogs, favoring passive diffusion across lipid membranes .
  • Solubility : The methoxy group in CAS 459137-96-3 enhances aqueous solubility (85.2 Ų polar surface area) compared to the fluorophenyl analog (80.1 Ų) .
  • Metabolic Stability : Fluorine in the 4-fluorophenyl analog (CAS 459137-97-4) reduces susceptibility to oxidative metabolism, extending half-life .

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